4-(Diphenylamino)butyl acetate

Description

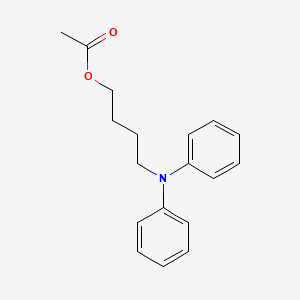

Structure

3D Structure

Properties

IUPAC Name |

4-(N-phenylanilino)butyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-16(20)21-15-9-8-14-19(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOWSKAKAGDOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Diphenylamino Butyl Acetate and Its Analogues

Precursor Synthesis Strategies

The assembly of the target compound necessitates the independent preparation of its two main structural components: the diphenylamino moiety and the butyl acetate (B1210297) chain.

The diphenylamine (B1679370) framework is a fundamental component. Its synthesis and functionalization are well-established in organic chemistry. A common industrial method involves the condensation of aniline (B41778) with cyclohexanol (B46403) or cyclohexanone, which proceeds through intermediate formation and subsequent dehydrogenation to yield diphenylamine. researchgate.net The kinetics of this process have been studied over catalysts like NiSnMg, with yields reaching up to 95%. researchgate.net

Once diphenylamine is obtained, it can be further functionalized to create various intermediates. For instance, (4-Bromo-phenyl)-diphenylamine can be synthesized via a palladium-catalyzed reaction between 1-Bromo-4-iodobenzene and diphenylamine. rsc.org This brominated intermediate can then be converted into other useful precursors, such as 4-(diphenylamino)phenylboronic acid, by reaction with n-butyllithium and a boron source like trimethyl borate. rsc.org Other synthetic routes can introduce different functional groups, such as in the creation of 4-Diphenylamino-benzaldehyde from triphenylamine (B166846), or the synthesis of amide-functionalized diphenylamines from 4-aminodiphenylamine. nbinno.commdpi.com

A general approach for creating N-functionalized diphenylamines involves the direct alkylation of diphenylamine. This is exemplified in the synthesis of α-functionalized amides, where amide-sulfoxonium ylides derived from diphenylamine can be prepared on a gram scale. nih.gov

| Intermediate | Reactants | Catalyst/Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Diphenylamine | Aniline, Cyclohexanol | NiSnMg | 260–300°C | Up to 95% | researchgate.net |

| (4-Bromo-phenyl)-diphenylamine | 1-Bromo-4-iodobenzene, Diphenylamine | Pd₂(dba)₃, DPPF, t-BuONa | Toluene (B28343), 70°C, 24h | 72.1% | rsc.org |

| 4-(Diphenylamino)phenylboronic acid | (4-Bromo-phenyl)-diphenylamine | n-Butyllithium, B(OCH₃)₃ | Anhydrous THF, -78°C to RT | 66% | rsc.org |

| 4-Diphenylamino-benzaldehyde | Triphenylamine, DMF | Phosphorus oxychloride | Heated to 95°C | Up to 81% | nbinno.com |

The second key precursor is a halogenated butyl acetate, which provides the four-carbon spacer and the acetate group. Compounds like 4-chlorobutyl acetate and 4-bromobutyl acetate are common reagents for this purpose. lookchem.com

One innovative synthesis starts from tetrahydrofuran (B95107) (THF). google.com In this process, THF reacts with an acyl chloride (such as acetyl chloride) in the presence of a zinc chloride catalyst to produce a 4-chlorobutanol ester with high yield and purity. google.com This intermediate can then be used directly in subsequent reactions like Friedel-Crafts alkylations. google.com

Another general method involves the acetylation of a corresponding halo-alcohol. For example, 2-acetoxymethyl-4-benzyloxybutyl acetate is prepared by reacting 2-benzyloxymethyl-4-benzyloxy-1-butanol with acetic anhydride (B1165640) in the presence of pyridine (B92270) and 4-dimethylaminopyridine. google.com The resulting benzyloxy-protected diacetate can then be hydrogenated to remove the benzyl (B1604629) group, yielding an alcohol that can be subsequently halogenated. google.com This highlights a common strategy: protect, modify, and then deprotect to achieve the desired functionalized intermediate.

Synthesis of Diphenylamino-Functionalized Intermediates

Coupling Reactions for Target Compound Assembly

With the precursors in hand, the final assembly of 4-(Diphenylamino)butyl acetate involves forming either the ester or the amine linkage as the final key step.

This approach is central to Path B, where the intermediate is 4-(diphenylamino)butanol. The final step is the formation of the ester linkage. This is a classic esterification reaction, which can be achieved through several methods. libretexts.org

The most common method is Fischer-Speier esterification, where the alcohol (4-(diphenylamino)butanol) is reacted with acetic acid in the presence of an acid catalyst. libretexts.orgweebly.com To drive the reversible reaction to completion, water is typically removed as it forms, often using a Dean-Stark apparatus. weebly.com

Alternatively, a more reactive acetic acid derivative can be used. For instance, the alcohol can be treated with acetyl chloride or acetic anhydride. orgsyn.org These reactions are often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or acetic acid byproduct. orgsyn.org The synthesis of tert-butyl acetate using acetic anhydride and a zinc chloride catalyst is a well-documented example of this type of transformation. orgsyn.org

| Method | Reagents | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid (Acetic Acid) + Alcohol | Acid catalyst (e.g., H₂SO₄), heat | Reversible; requires water removal. libretexts.orgweebly.com | libretexts.orgweebly.com |

| Acylation with Acyl Halide | Acetyl Chloride + Alcohol | Base (e.g., Pyridine, Dimethylaniline) | Irreversible and often faster than Fischer esterification. orgsyn.org | orgsyn.org |

| Acylation with Anhydride | Acetic Anhydride + Alcohol | Acid (e.g., ZnCl₂) or Base catalyst | Efficient method, byproduct is acetic acid. google.comorgsyn.org | google.comorgsyn.org |

This strategy is the cornerstone of Path A, where diphenylamine acts as a nucleophile to displace a leaving group (a halide) from 4-halobutyl acetate. This N-alkylation reaction forms the C-N bond. The reaction typically involves treating diphenylamine with a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic diphenylamide anion. rsc.org This anion then attacks the electrophilic carbon of the 4-halobutyl acetate in a classic Sₙ2 reaction.

The synthesis of (4-Bromo-phenyl)-diphenylamine, which involves the reaction of diphenylamine with an aryl halide in the presence of a palladium catalyst and a base (t-BuONa), serves as a model for the formation of C-N bonds involving diphenylamine. rsc.org While this example involves an aryl halide, the principle of N-alkylation is similar for alkyl halides.

Esterification Reactions for Acetate Linkage Formation

Microwave-Assisted Synthetic Approaches for Related Chromophores

Modern synthetic chemistry increasingly employs microwave irradiation to accelerate reactions and improve yields, particularly in the synthesis of complex organic molecules like chromophores. mdpi.comcardiff.ac.uk Microwave-assisted synthesis has been successfully applied to produce a variety of heterocyclic compounds and push-pull chromophores. mdpi.comnih.gov

For example, Knoevenagel condensations to form push-pull chromophores have been effectively carried out under microwave irradiation. nih.gov Similarly, the synthesis of pyrazoline derivatives, which are important structural motifs, has been achieved by reacting chalcones with hydrazinyl derivatives under microwave conditions. researchgate.net In many cases, microwave heating drastically reduces reaction times from hours to minutes and can lead to higher yields compared to conventional heating methods. mdpi.com For instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with methyl 4-(bromomethyl)benzoate (B8499459) was completed in just 5 minutes at 75 °C using microwave assistance. mdpi.com This demonstrates the potential for microwave technology to significantly streamline the synthesis of compounds like this compound and its analogues.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazolo[3,4-b]pyridines | Conventional Heating | 6-8 h | 75-84% | mdpi.com |

| Microwave Irradiation | 10-15 min | 85-94% | mdpi.com | |

| Synthesis of Triarylpyrimidines | Conventional (MnO₂) | N/A (Lower Yield) | Lower | cardiff.ac.uk |

| Microwave (Barium Manganate) | 45 min | Dramatically Improved | cardiff.ac.uk |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound and its analogues, primarily through the N-alkylation of diphenylamine with a suitable 4-halobutyl acetate, is highly dependent on the chosen reaction conditions. Optimization of parameters such as the base, solvent, temperature, and the use of catalysts is crucial for maximizing product yield and purity while minimizing reaction times and the formation of byproducts.

Influence of Base and Solvent System

The choice of base and solvent is a critical factor in the N-alkylation of diphenylamine. The reaction typically involves the deprotonation of the diphenylamine nitrogen to form the diphenylamide anion, which then acts as a nucleophile. A combination of a suitable base and a polar aprotic solvent is often employed to facilitate this process.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases such as sodium hydride (NaH). Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are preferred as they can dissolve the reactants and effectively solvate the cations of the base, thereby enhancing the nucleophilicity of the amine.

For instance, in a related synthesis of N-alkylated diphenylamine derivatives, potassium carbonate is used as the base in DMF. rsc.org Similarly, the synthesis of analogous ether compounds, such as 4-(p-tert-butylphenoxy)-butyl acetate, has been successfully carried out using sodium hydride in DMF, which reacts with the starting phenol (B47542) to form a phenoxide intermediate prior to reaction with 4-chlorobutyl acetate. prepchem.com The higher reactivity of NaH often allows for lower reaction temperatures or shorter reaction times compared to weaker bases like K₂CO₃.

The selection of the solvent also plays a role in the reaction temperature. For example, using toluene as a solvent often requires reflux conditions (around 110°C) to achieve a reasonable reaction rate. nih.gov

Table 1: Effect of Base and Solvent on N-Alkylation Reactions

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| DPP¹ | 1-Bromooctane | K₂CO₃ | DMF | 18-Crown-6 | 120 | 33 | rsc.org |

| Diphenylamine | 4-Bromo-phenyl-amine | t-BuONa | Toluene | Pd₂(dba)₃/DPPF | 85 | 77 | rsc.org |

| p-tert-Butylphenol | 4-Chlorobutyl acetate | NaH | DMF | None | Not Specified | Not Reported | prepchem.com |

| 2-Halophenol/aniline | Ammonium (B1175870) Salt | Cs₂CO₃ | Toluene | PdBr₂/Ligand | 110 | 53-86 | nih.gov |

¹DPP is a complex diphenylamine precursor used in the reference study. This table is interactive. Users can sort the data by clicking on the column headers.

Role of Catalysts in Yield Enhancement

To improve the efficiency of the N-alkylation, various catalytic systems can be employed. These strategies aim to increase the reaction rate and, consequently, the yield.

Phase-Transfer Catalysis: When using moderately strong inorganic bases like K₂CO₃, which have low solubility in many organic solvents, the reaction can be slow. A phase-transfer catalyst (PTC) can significantly accelerate the reaction. These catalysts, such as quaternary ammonium salts (e.g., Aliquat 336) or crown ethers (e.g., 18-crown-6), work by transporting the anionic nucleophile (diphenylamide) from the solid or aqueous phase into the organic phase where the alkylating agent resides. mdpi.com The use of 18-crown-6, for example, has been documented in the N-alkylation of diphenylamine precursors, complexing with the potassium ion (K⁺) of the K₂CO₃ base to create a more reactive "naked" anion. rsc.org

Transition Metal Catalysis: While traditional N-alkylation relies on SN2 reactions with alkyl halides, alternative methods catalyzed by transition metals offer different pathways. Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are powerful for forming bonds between amines and aryl halides. rsc.org Although typically used for arylations, related palladium systems can be optimized for alkylations. More recently, earth-abundant metal catalysts, such as those based on cobalt, have been developed for the N-alkylation of amines with alcohols via a "borrowing hydrogen" mechanism. rsc.org This method avoids the use of alkyl halides altogether, proceeding through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water as the only byproduct. This represents an atom-economical and environmentally benign strategy for synthesizing N-alkylated amines. rsc.org

Table 2: Catalytic Strategies for C-N Bond Formation

| Reaction Type | Catalyst System | Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| N-Alkylation (PTC) | 18-Crown-6 | - | K₂CO₃ | DMF | DPP | 1-Bromooctane | 33 | rsc.org |

| Buchwald-Hartwig | Pd₂(dba)₃ | DPPF | t-BuONa | Toluene | DPP-R | Diphenylamine | 77 | rsc.org |

| Borrowing Hydrogen | Co-nanoparticles | - | - | - | Amine | Alcohol | >90 (Typical) | rsc.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Impact of Leaving Group and Temperature

The nature of the leaving group on the four-carbon chain of the acetate ester is another key parameter. The reactivity of the alkyl halide follows the order I > Br > Cl > F. Therefore, using 4-bromobutyl acetate or 4-iodobutyl acetate would typically result in a faster reaction and potentially higher yields under milder conditions compared to 4-chlorobutyl acetate. prepchem.com

Reaction temperature is optimized in conjunction with the other parameters. Reactions with highly reactive systems (e.g., NaH as a base, or an alkyl iodide as the electrophile) may proceed efficiently at room temperature or with gentle heating. In contrast, less reactive combinations (e.g., K₂CO₃ and an alkyl chloride) may require heating to higher temperatures (80-120°C) for an extended period to achieve a satisfactory conversion. rsc.orgresearchgate.net Careful control of temperature is necessary to prevent decomposition of the reactants or products and to minimize the formation of elimination byproducts.

In-depth Analysis of this compound Reveals Data Scarcity

A comprehensive review of scientific literature and chemical databases for the spectroscopic and photophysical properties of the compound this compound (CAS No. 227805-93-8) indicates a significant lack of published experimental data. Despite extensive searches for its synthesis and characterization, specific, detailed research findings necessary to construct a complete profile for this molecule are not publicly available at this time.

The investigation aimed to gather precise data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy. However, the search did not yield specific experimental spectra or detailed analytical data for this compound itself. While information exists for related structures, such as other diphenylamine derivatives or for the simple n-butyl acetate moiety, these data points are not directly applicable for a scientifically accurate characterization of the target compound.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables for the advanced spectroscopic and photophysical characterization of this compound. The required information to populate the specified sections on structural elucidation and photophysical phenomena is not present in the accessible scientific literature.

Advanced Spectroscopic Characterization and Elucidation of Photophysical Phenomena

Photophysical Characterization

Luminescence Quantum Yield Determinations

The photoluminescence quantum yield (PLQY or Φ) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. horiba.com For compounds containing the diphenylamino moiety, the PLQY is highly sensitive to the molecular structure, the nature of any acceptor groups present, and the surrounding environment, such as the polarity of the solvent.

In many donor-acceptor systems, the diphenylamino group serves as the donor. The efficiency of luminescence in these systems is often dictated by the extent of intramolecular charge transfer (ICT). For instance, derivatives of diphenylamino can exhibit high fluorescence quantum yields. Some N,N-diphenylamine-containing pyridines have been reported to have high fluorescence quantum yields. researchgate.net Similarly, certain platinum(II) complexes with ligands incorporating a diphenylamino group are intensely luminescent in solution, with quantum yields exceeding 0.8. worktribe.com

The solvent polarity plays a significant role. For some donor-acceptor molecules, the fluorescence quantum yield increases with solvent polarity. acs.org However, in other cases, non-polar environments can also lead to strong emission. For example, a distyrylpyrimidine derivative with diphenylamino groups shows intense emission in moderately polar solvents and in the solid state. mdpi.com

The quantum yields of related diphenylamino derivatives can vary widely. For example, triphenylamine (B166846) substituted zinc phthalocyanine (B1677752) shows fluorescence quantum yields in the range of 0.02–0.17 in different solvents. acrhem.org In contrast, some blue-emitting chromophores containing diphenylamino groups have shown remarkably high quantum yields, close to unity (0.94-0.96) in solution. nih.gov

Below is a table summarizing the luminescence quantum yields for several compounds containing the diphenylamino functional group, which can provide an expected range for 4-(Diphenylamino)butyl acetate (B1210297).

| Compound Name | Solvent/State | Quantum Yield (Φ) | Reference |

| 5-(p-(N,N-diphenylamino)phenylethynyl)-1,3-di(2-pyridyl)benzene (HL1) | Solution | 0.82 | worktribe.com |

| trans-5-(p-(N,N-diphenylamino)styryl-1,3-di(2-pyridyl)benzene (HL2) | Solution | 0.92 | worktribe.com |

| A diphenylamino terphenyl derivative (3b) | Solution | 0.96 | nih.gov |

| A diphenylamino terphenyl derivative (3a) | Solution | 0.94 | nih.gov |

| Triphenylamine substituted Zinc Phthalocyanine | Various Solvents | 0.02 - 0.17 | acrhem.org |

| 4-(4-(9H-carbazol-9-yl)phenyl)-2,6-bis-(4-N,N-diphenylaminophenyl)pyridine | Not Specified | 0.91 | researchgate.net |

Excited State Dynamics and Lifetime Measurements

The dynamics of the excited state, including its lifetime, are fundamental to understanding the photophysical behavior of a molecule. For compounds with a diphenylamino group, the excited state often has significant intramolecular charge transfer (ICT) character. The formation and relaxation of this ICT state can be tracked using time-resolved spectroscopic techniques.

Ultrafast transient absorption experiments on some diphenylamino-containing dyes have shown that ICT can occur rapidly, in less than 150 femtoseconds, followed by geometric and solvent relaxation on a timescale of approximately 1-4 picoseconds. researchgate.net The fluorescence lifetimes of these compounds are also sensitive to the solvent environment. For instance, the fluorescence lifetime of the dye AF240, which contains a diphenylamino group, increases from 1.25 ns in n-hexane to 3.12 ns in acetonitrile (B52724), demonstrating significant solvatochromism. researchgate.net

In the case of 9-(p-N,N-dimethylanilino)phenanthrene, a related compound, single exponential fluorescence decays are observed, suggesting emission from a relaxed ICT state. acs.org The radiative rate constant for this compound reaches a maximum in solvents of intermediate polarity, such as butyl acetate, with a value of 2.3 x 10⁸ s⁻¹. acs.org

Fluorescence lifetime analysis of some butadiene derivatives in the solid state has revealed complex decay kinetics, with some components having lifetimes as long as 4.23 ns, attributed to emission from excimer-like states. acs.org Time-resolved fluorescence data for triphenylamine substituted zinc phthalocyanine revealed radiative lifetimes of a few nanoseconds. acrhem.org

The table below presents excited state lifetime data for a selection of molecules containing the diphenylamino moiety.

| Compound Name | Solvent/State | Lifetime (τ) | Technique | Reference |

| AF240 [(7-benzothiazol-2-yl-9,9-diethylfluoren-2-yl)diphenylamine] | n-hexane | 1.25 ns | Time-resolved fluorescence | researchgate.net |

| AF240 [(7-benzothiazol-2-yl-9,9-diethylfluoren-2-yl)diphenylamine] | Acetonitrile | 3.12 ns | Time-resolved fluorescence | researchgate.net |

| Butadiene derivative (BINC1) | Crystalline | 2.05 ns, 4.23 ns | Fluorescence lifetime analysis | acs.org |

| Triphenylamine substituted Zinc Phthalocyanine | Not Specified | few ns | Time-resolved fluorescence | acrhem.org |

Advanced Time-Resolved Spectroscopic Probes for Exciton and Charge Carrier Dynamics

Advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared (TRIR) spectroscopy, are powerful tools for investigating the dynamics of excitons and charge carriers in complex molecules.

For molecules with donor-acceptor structures involving diphenylamino groups, these techniques can reveal the process of excited-state symmetry breaking (ESSB). In quadrupolar D-A-D molecules, electronic excitation can rapidly localize onto a single donor-acceptor branch, particularly in polar environments. acs.org This localization can be monitored by observing changes in vibrational modes using TRIR spectroscopy. acs.org

In a study comparing two D-A-D dyes, one centrosymmetric and one bent, TRIR spectra revealed the formation of a delocalized excited state (S₁del) in non-polar solvents like cyclohexane. acs.org In more polar solvents, a localized state (S₁D) was observed to form from the delocalized state on a picosecond timescale. acs.org

Femtosecond-resolved broadband fluorescence up-conversion experiments have also been used to study the excited-state dynamics of such molecules. These studies have shown that intramolecular charge transfer can be guided by ultrafast inertial solvation, with subsequent diffusive solvation driving the twisting of molecular groups to form twisted-ICT (TICT) states on a picosecond timescale. acs.org

Nanosecond transient absorption spectroscopy is another valuable technique. While for some compounds like Fl-TPA, no triplet-state signal was observed in the nanosecond time range, possibly due to a very short triplet state lifetime, this technique is generally useful for probing longer-lived excited states. rsc.org Time-resolved photoluminescence (TRPL) is another key technique used to study charge carrier dynamics, often in the context of materials for electronic devices like perovskite solar cells. rsc.org

These advanced spectroscopic methods provide a detailed picture of the complex sequence of events that follow photoexcitation in diphenylamino-containing compounds, from initial charge separation to the formation of relaxed, emissive states, and the dynamics of charge carriers.

Computational and Theoretical Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For derivatives of diphenylamine (B1679370), DFT calculations, often at the B3LYP/6-311G(d,p) or similar levels of theory, are employed to determine the optimized molecular geometry and various electronic properties in the ground state. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap generally indicates higher reactivity and is associated with intramolecular charge transfer (ICT) from electron-donating to electron-accepting groups. researchgate.net

For related diphenylamine compounds, the HOMO is often localized on the electron-donating diphenylamine moiety, while the LUMO is distributed on an acceptor part of the molecule. malayajournal.orgreading.ac.uk The calculated HOMO-LUMO energy gap for similar structures can vary, for instance, a low value of 2.5843 eV has been reported for a carbazole (B46965) derivative, substantiating ICT. researchgate.net In other related systems, the energy gaps are found to be in the range of 3.933 to 4.645 eV. researchgate.net The reactivity and stability of a molecule can be gauged by this energy difference. wuxibiology.com

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Biimidazole Compound in Different Environments. nih.gov

| Property | Gas Phase | Water | Chloroform |

| εHOMO (eV) | -4.9965 | -5.1132 | -5.0667 |

| εLUMO (eV) | -1.8438 | -1.9437 | -1.9023 |

| Energy gap ΔE (eV) | 3.1527 | 3.1695 | 3.1644 |

| Ionisation energy (I) (eV) | 4.9965 | 5.1132 | 5.0667 |

| Electron Affinity (A) (eV) | 1.8438 | 1.9437 | 1.9023 |

| Global hardness (Ƞ) | 1.5763 | 1.5847 | 1.5822 |

| Global softness (S) | 0.6343 | 0.6310 | 0.6320 |

| Chemical Potential (μ) | -3.4201 | -3.5284 | -3.4845 |

| Electronegativity (χ) | 3.4201 | 3.5284 | 3.4845 |

| Electrophilicity index (ω) | 3.0363 | 3.1408 | 3.0992 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org The MEP surface visualizes the electrostatic potential on the electron density isosurface, where different colors represent different potential values. malayajournal.orgwolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgwolfram.com Green represents areas of near-zero potential. wolfram.com

In molecules containing diphenylamine, the negative potential is often located around nitrogen atoms or other electronegative atoms, indicating these as likely sites for electrophilic interaction. nih.gov The positive potential is generally found around hydrogen atoms. nih.gov MEP analysis provides a visual understanding of the charge distribution and reactive behavior of the molecule. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wavefunction into a localized form corresponding to the Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis is used to study intramolecular interactions, charge transfer, and the stability of the molecule arising from hyperconjugative interactions. uni-muenchen.deresearchgate.net

NBO analysis can reveal delocalization corrections to the idealized Lewis structure by examining interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.de For example, in a related thiazole (B1198619) derivative, NBO analysis helped to confirm the molecular structure. researchgate.net In other systems, it has been used to understand reaction pathways, such as C-N bond cleavage. grafiati.com

The properties of molecules can be significantly influenced by their environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM) and the Solvent Model based on Density (SMD), are used to simulate these solvent effects. researchgate.netnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments. researchgate.netnih.gov

Studies on related compounds have shown that solvent polarity can affect electronic properties. researchgate.net For instance, the HOMO-LUMO energy gap and other quantum chemical descriptors can change with varying solvent polarity. researchgate.net In some cases, polar aprotic solvents can enhance nucleophilicity in reactions. The choice of the computational model is also crucial, as different models like PCM and SMD can yield varying degrees of accuracy for different types of solvents. researchgate.net For example, in a study of brinzolamide, the PCM method with specific atomic cavities provided more accurate results for dipolar aprotic solvents than the SMD model. researchgate.net

Natural Bond Orbital (NBO) Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. researchgate.netq-chem.com It is an extension of DFT that allows for the investigation of electronic transitions, such as those observed in absorption and emission spectroscopy. researchgate.netq-chem.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. nih.govresearchgate.net This method has been shown to provide excellent agreement with experimental data for many organic molecules. researchgate.net For instance, in a study on coumarins, TD-DFT accurately predicted the vertical excitation energies. researchgate.net

Similarly, TD-DFT can be used to model fluorescence emission by calculating the transition from the optimized first excited state (S1) back to the ground state (S0). chemrxiv.org The predicted emission wavelengths can be compared with experimental fluorescence spectra. chemrxiv.org For example, in a study of a down-conversion molecule, TD-DFT predicted solvatochromic shifts in absorption and emission energies between a vacuum and ethyl acetate (B1210297), highlighting the significant impact of the molecular environment on spectral properties. acs.org

Table 2: Comparison of Experimental and Calculated Absorption and Emission Data for a Related Down-Conversion Molecule. acs.org

| Environment | Experimental Absorption (eV) | Calculated Absorption (eV) | Experimental Emission (eV) | Calculated Emission (eV) |

| Ethyl Acetate | 3.3 | 3.0 | 2.5 | 2.3 |

| Vacuum | Not Applicable | 3.31 | Not Applicable | 2.81 |

Elucidation of Conical Intersections and Non-Radiative Decay Pathways

Computational chemistry provides powerful tools to explore the excited-state dynamics of fluorescent molecules, including the identification of pathways for non-radiative decay. For molecules like 4-(Diphenylamino)butyl acetate, which possess flexible components such as the diphenylamino group, understanding these decay channels is crucial for rationalizing their fluorescence properties. A key mechanism for rapid, non-radiative relaxation from an excited electronic state back to the ground state is through a conical intersection. numberanalytics.com

A conical intersection is a point on the potential energy surface of a molecule where two electronic states become degenerate (have the same energy). numberanalytics.com These points act as funnels, enabling highly efficient internal conversion, which often leads to the quenching of fluorescence. researchgate.net Theoretical studies on similar aromatic and heterocyclic molecules have demonstrated that out-of-plane deformations and other structural changes can lead to the formation of low-energy conical intersections, providing a pathway for non-radiative decay. researchgate.net

For diphenylamino-containing fluorophores, theoretical investigations suggest that torsional motions of the phenyl rings and changes in the pyramidalization of the nitrogen atom can be critical coordinates for approaching a conical intersection. While direct computational studies detailing the specific conical intersection topographies for this compound are not extensively documented in the literature, research on analogous systems indicates that photoinduced electron transfer processes can sometimes compete with or lead to non-radiative deactivation through conical intersections. researchgate.net The vibronic coupling between low-lying nπ* and ππ* states, facilitated by specific molecular geometries, is another recognized pathway for efficient internal conversion and non-radiative decay in related organic luminogens. researchgate.net The development of high-level quantum mechanical methods is essential for accurately mapping these complex potential energy surfaces and identifying the specific geometries of conical intersections that govern the photophysical fate of the excited state. numberanalytics.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Environmental Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the behavior of fluorescent probes within complex environments, such as biological membranes. mdpi.com These simulations provide atomic-level insights into the structural, dynamical, and thermodynamical properties of a molecular system by solving Newton's equations of motion for all its constituent atoms over time. mdpi.comresearchgate.net For a probe like this compound, MD simulations can reveal crucial information about its interactions with its surroundings, which is often not directly accessible through experimental means alone. mdpi.comresearchgate.net

The utility of MD simulations is particularly evident when studying fluorescent probes in biological mimics, like lipid bilayers. The location, orientation, and interactions of the fluorophore with lipid and water molecules are critical for interpreting experimental fluorescence data correctly. researchgate.netnih.gov Furthermore, the probe itself is an external molecule that can potentially disturb the properties of the system it is designed to measure. researchgate.netnih.gov MD simulations can assess the extent of this perturbation. nih.gov The process involves creating a digital model of the probe and the surrounding environment (e.g., a lipid bilayer immersed in water) and simulating their movements and interactions over time, often on the scale of nanoseconds to microseconds. nih.govprace-ri.eu

Investigation of Fluorophore Location and Orientation within Biological Mimics

A primary application of MD simulations for fluorescent probes is to determine their precise location and orientation within a host system, such as a lipid membrane. mdpi.com The interpretation of fluorescence signals heavily relies on knowing where the probe resides. For instance, a probe located deep within the hydrophobic core of a membrane will report on a very different microenvironment compared to one at the polar lipid headgroup interface. nih.gov

Simulations of probes structurally related to this compound, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), have been instrumental in resolving long-standing questions about their orientation in bilayers. mdpi.com For DPH, simulations have shown that its orientation can be complex, with populations existing both parallel and perpendicular to the membrane normal, depending on their depth within the bilayer. mdpi.com For charged derivatives like TMA-DPH, simulations have revealed that the fluorophore is located slightly closer to the membrane surface to accommodate favorable electrostatic interactions between its cationic group and the electronegative phosphate (B84403) and carbonyl groups of the lipids. nih.gov

For this compound, MD simulations could predict how the diphenylamino fluorophore and the more polar butyl acetate chain partition within a lipid bilayer. It would be expected that the nonpolar diphenylamino group would preferentially insert into the hydrophobic acyl chain region of the membrane, while the ester group might reside closer to the more polar glycerol/headgroup region. The simulations would provide a detailed statistical distribution of the probe's position and the tilt angle of its main axis relative to the membrane normal, which is crucial for accurately interpreting fluorescence anisotropy measurements. mdpi.comnih.gov

Analysis of Probe-Medium Interactions and Perturbations

Beyond just location, MD simulations offer a detailed view of the specific interactions between the probe and the surrounding medium (e.g., lipids and water molecules). nih.gov These interactions, including van der Waals forces, hydrogen bonds, and electrostatic interactions, govern the probe's behavior and photophysical properties. Simulations can quantify these interactions and reveal how they change in different membrane environments or upon electronic excitation of the probe. mdpi.com

A key insight from MD studies is that the probe is not a passive observer but an active participant that can perturb its local environment. researchgate.net The inclusion of a foreign molecule can alter lipid packing, membrane thickness, and local dynamics, which are the very properties being measured. nih.gov For example, simulations have shown that the presence of the antifungal drug itraconazole (B105839) can displace DPH molecules deeper into the bilayer, leading to an incorrect interpretation of membrane properties if not accounted for. mdpi.com Similarly, the dipole moment of a probe can influence the local electrostatic potential of the membrane. nih.gov

For this compound, MD simulations could assess the extent to which it perturbs the lipid acyl chains and the headgroup region. By analyzing parameters like lipid order parameters, membrane thickness, and area per lipid in simulations with and without the probe, one can quantify the probe-induced perturbations. Such analyses are vital for validating the use of this compound as a reliable reporter of membrane properties. nih.gov

Quantum Chemical Calculations of Optoelectronic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental for understanding the intrinsic electronic and optical properties of molecules like this compound. ktu.edutechscience.com These computational methods allow for the prediction of key optoelectronic parameters by solving the quantum mechanical equations that describe the electron distribution in the molecule. ktu.edu

DFT is used to optimize the molecule's ground-state geometry and to calculate the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). umich.edu The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the molecule's electronic excitation energy and is a critical parameter for charge transport in optoelectronic materials. researchgate.netresearchgate.net

TD-DFT is then employed to calculate the properties of the electronic excited states. umb.edunih.gov This allows for the simulation of the UV-Vis absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. umb.edunih.gov Similarly, by optimizing the geometry of the first excited state (S1), one can calculate emission energies, which correspond to fluorescence. acs.org

For donor-acceptor molecules, these calculations reveal the nature of the electronic transitions. For instance, in many diphenylamino derivatives, the lowest energy transition is characterized by a significant charge transfer from the electron-donating diphenylamino group (which typically dominates the HOMO) to an acceptor part of the molecule (which contributes significantly to the LUMO). nih.govreading.ac.uk

Table 1: Calculated Optoelectronic Properties for a Related Diphenylamino-based Compound (TC1) This table presents data for 2-Cyano-3-(4-(diphenylamino)phenyl)acrylic Acid (TC1), a related compound, to illustrate typical parameters obtained from quantum chemical calculations. The values are calculated using TD-DFT at the B3LYP/6-31g(d,p) level.

| Parameter | Calculated Value | Experimental Value |

| Excitation Energy (E) | 2.87 eV | - |

| Wavelength (λ) | 432 nm | 428 nm |

| Oscillator Strength (f) | 1.4921 | - |

| Major Orbital Contribution | HOMO -> LUMO (98%) | - |

| Data sourced from a study on triphenylamine-based dyes. umb.edu |

Table 2: Calculated and Experimental Energy Levels for a Related Diphenylamino Compound This table shows a comparison of HOMO and LUMO energy levels for a related compound, highlighting the correlation between computational and experimental data.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Band Gap (eV) |

| PO15 | Experimental (CV) | -7.01 | -2.85 | 4.16 |

| Calculated (B3YLP/6-31G*) | -7.22 | -2.48 | 4.74 | |

| Data adapted from a study on materials for optoelectronic devices. sigmaaldrich.com |

These computational investigations are essential for the rational design of new materials. By systematically modifying the molecular structure in silico—for example, by changing substituent groups—researchers can predict how these changes will affect the optoelectronic properties, guiding synthetic efforts toward molecules with desired absorption, emission, and charge-transport characteristics. umb.edusigmaaldrich.com

Derivatization Strategies and Analytical Method Development for 4 Diphenylamino Butyl Acetate

Chemical Derivatization for Enhanced Detection Sensitivity

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties. spectroscopyonline.com For 4-(Diphenylamino)butyl acetate (B1210297), the primary goals of derivatization would be to introduce a chromophore or fluorophore for enhanced ultraviolet (UV) or fluorescence detection, improve chromatographic behavior by reducing polarity, and increase volatility for gas chromatography if needed. thermofisher.comjfda-online.com

Pre-column derivatization involves reacting the analyte with a reagent before its introduction into the chromatographic system. actascientific.com This approach is widely accepted for modifying analytes prior to HPLC analysis. thermofisher.com However, 4-(Diphenylamino)butyl acetate's structure, specifically its tertiary amine, makes it non-reactive with common derivatizing agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), which are highly effective for primary and secondary amines. thermofisher.comnih.govlibretexts.orgpsu.edu

Given the stability of the diphenylamine (B1679370) group and the ester linkage, derivatization strategies would likely target other potential reactions if enhanced sensitivity for UV or fluorescence detection were required. Acylation is a widely used procedure for amines; the introduction of acyl groups can improve volatility and chemical stability. researchgate.netresearchgate.net While typically used for primary and secondary amines, specific reagents can target other functionalities. For instance, derivatization could theoretically be approached by first hydrolyzing the ester to the corresponding alcohol, 4-(diphenylamino)butan-1-ol, which could then be derivatized. However, this would not be a direct analysis of the target compound. A more direct, though less common, approach for a tertiary amine might involve forming a derivative that imparts a charge or a more readily detectable group, but such methods are not as established as those for primary or secondary amines. chromforum.org

The success of any derivatization reaction hinges on the careful optimization of several key parameters to ensure the reaction is complete, reproducible, and free from significant side products. spectroscopyonline.com When developing a hypothetical derivatization protocol for a compound like this compound, the following factors would be critical:

Reagent Type and Concentration : The choice of reagent is paramount. For a tertiary amine, a quaternizing agent could be considered to introduce a permanent positive charge, which can enhance detection by mass spectrometry. The concentration of the reagent must be optimized; an excess is often used to drive the reaction to completion, but too much can lead to interfering peaks in the chromatogram. greyhoundchrom.com

Solvent : The reaction solvent must dissolve both the analyte and the derivatizing reagent without interfering with the reaction. Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are common choices. nih.gov

Temperature : Reaction kinetics are temperature-dependent. While many derivatizations can occur at room temperature, others require heating to proceed at a reasonable rate. mdpi.com Optimization involves finding a balance between reaction speed and the potential for analyte or derivative degradation at elevated temperatures. mjcce.org.mk

Reaction Time : The time required for the reaction to reach completion must be determined. This is often evaluated by analyzing samples at various time points until the product peak area plateaus. mdpi.commjcce.org.mk

pH/Catalyst : The pH of the reaction medium can be critical, especially for reactions involving acidic or basic groups. mjcce.org.mk Some reactions may also require a catalyst to proceed efficiently. researchgate.net

An example of an optimization process is shown in the table below, based on general principles for derivatization reactions.

| Parameter | Range Tested | Optimal Condition | Rationale |

| Reagent Concentration | 1 - 20 mg/mL | 10 mg/mL | Ensures complete derivatization without excessive reagent peaks that could interfere with analysis. mjcce.org.mk |

| Reaction Temperature | 25 - 80 °C | 60 °C | Provides a balance between reaction rate and stability of the derivative, preventing degradation. mjcce.org.mk |

| Reaction Time | 15 - 90 minutes | 60 minutes | Sufficient time for the reaction to go to completion, maximizing the yield of the derivatized product. mdpi.commjcce.org.mk |

| pH | 7 - 11 | 9 | Optimal pH for many amine derivatization reactions, ensuring the amine is in its most reactive, unprotonated form. mjcce.org.mk |

Pre-column Derivatization Techniques

Chromatographic Analytical Methodologies

Chromatographic techniques are central to the separation and analysis of this compound from potential impurities or complex matrices. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile compound.

Reversed-phase HPLC (RP-HPLC) is the most probable method for the analysis of this compound due to its moderate polarity. The diphenylamino moiety provides significant hydrophobicity, while the acetate group adds some polarity. A C18 stationary phase would be effective for retaining and separating the compound. researchgate.net

The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. chemicalworlds.comsigmaaldrich.com The diphenylamine structure within the molecule contains a strong chromophore, allowing for direct UV detection, likely in the range of 254 nm to 280 nm. libretexts.org

Below is a table outlining a hypothetical set of optimized HPLC conditions for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

For higher sensitivity and selectivity, especially in complex matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). sci-hub.se This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive identification and quantification. researchgate.net

For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the tertiary amine group is readily protonated to form a stable [M+H]⁺ ion. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting the precursor ion (the protonated molecule) and monitoring for specific product ions that are formed upon fragmentation. dss.go.thresearchgate.net This process is highly specific and significantly reduces background noise, leading to very low detection limits. researchgate.net

A hypothetical LC-MS/MS method would involve the following parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 298.4 |

| Product Ion (Quantifier) | m/z 168.1 (Represents the diphenylamine fragment) |

| Product Ion (Qualifier) | m/z 238.3 (Represents loss of the acetate group) |

| Collision Energy | Optimized for each transition |

| Capillary Voltage | 3500 V lcms.cz |

| Source Temperature | 200 °C lcms.cz |

High-Performance Liquid Chromatography (HPLC) Applications

Development of Specific Detection Methods in Complex Matrices

Analyzing trace levels of this compound in complex matrices, such as environmental water, soil, or biological fluids, presents significant challenges. These matrices contain numerous interfering compounds that can co-elute with the analyte and cause ion suppression or enhancement in LC-MS analysis, a phenomenon known as the matrix effect. actascientific.com

The development of a specific and reliable detection method requires a robust sample preparation protocol to remove as much of the matrix interference as possible before instrumental analysis. wrc.org.za Techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed for cleanup and pre-concentration. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in food, is another powerful sample preparation approach that could be adapted for this compound in various matrices. shimadzu.com

The ultimate specificity is achieved through the use of LC-MS/MS in MRM mode. nih.gov By monitoring a specific precursor-to-product ion transition, it is possible to selectively detect and quantify this compound even in the presence of a complex background. dss.go.thresearchgate.net Method validation is a critical final step and involves assessing parameters such as:

Linearity : The range over which the detector response is proportional to the analyte concentration. shimadzu.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. dss.go.thnih.gov

Accuracy and Precision : Assessed by analyzing spiked samples at multiple concentrations to determine recovery and repeatability. shimadzu.com

Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. shimadzu.com

Matrix Effect : Evaluated to understand and compensate for any signal suppression or enhancement caused by the sample matrix.

Through the combination of efficient sample preparation and the high selectivity of LC-MS/MS, it is feasible to develop a method for the reliable determination of this compound in a wide variety of challenging sample matrices.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes and Methodologies

The synthesis of N-aryl amines, the core structure of 4-(Diphenylamino)butyl acetate (B1210297), traditionally relies on methods that can be resource-intensive and generate significant waste. Future research will prioritize the development of more sustainable and efficient synthetic strategies.

Biocatalysis : A significant shift towards biocatalytic methods is anticipated. Enzymes such as laccases, transaminases, and engineered hemoproteins offer pathways for creating C-N bonds under mild, aqueous conditions. mdpi.comrsc.org For instance, engineered myoglobin (B1173299) variants have been successfully used for the asymmetric N-H carbene insertion into aromatic amines, paving the way for new biocatalytic strategies for chiral amine synthesis. acs.orgnih.gov Similarly, combining ene-reductases with imine reductases in a biocatalytic cascade can produce amines with multiple stereocenters with high purity and atom economy. nih.gov These enzymatic approaches can reduce or eliminate the need for heavy metal catalysts and harsh organic solvents. rsc.org

Green Chemistry Protocols : Research into green chemistry approaches, such as using copper nanoparticles synthesized via plant extracts as catalysts for N-arylation, presents a promising, ligand-free methodology. rsc.org The Ullmann-type C-N bond formation, a classic method, is also being updated with more sustainable copper catalysts and tandem reaction strategies to improve efficiency. bohrium.com The use of aqueous micellar media for cross-coupling reactions, like the Buchwald-Hartwig reaction, further reduces the environmental impact by minimizing organic solvent use. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Catalyst Type | Key Advantages | Potential Challenges for 4-(Diphenylamino)butyl acetate |

| Traditional N-Arylation | Palladium, Copper | High yields, well-established | Catalyst toxicity, harsh conditions, ligand requirement |

| Biocatalytic Synthesis | Laccases, Engineered Proteins | Mild conditions, high selectivity, reduced waste | Enzyme stability, substrate scope, optimization needed |

| Green Nanoparticle Catalysis | Plant-extract-mediated CuO NPs | Recyclable catalyst, ligand-free, simple procedure | Scalability, catalyst deactivation |

| Micellar Catalysis | Palladium/t-BuXPhos in Water | Use of water as solvent, functional group tolerance | Surfactant cost and recyclability |

Exploration of Advanced Photophysical Phenomena

Diphenylamine (B1679370) derivatives are known for their interesting photophysical properties. Future studies on this compound and related structures will delve into complex optical behaviors for applications in sensing and optoelectronics.

Aggregation-Induced Emission (AIE) : Many diphenylamine-containing molecules are weakly fluorescent in dilute solutions but become highly emissive upon aggregation in a solid or aggregated state. nih.govmdpi.com This phenomenon, known as Aggregation-Induced Emission (AIE), is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. mdpi.comacs.org Research has shown that incorporating diphenylamine moieties into structures with other rotors, like tetraphenylethene (TPE), can lead to materials with high solid-state fluorescence quantum yields. acs.org Exploring how the butyl acetate chain in this compound influences AIE characteristics could lead to new fluorescent probes and solid-state lighting materials. nih.govnih.gov

Solvatochromism and Halochromism : The sensitivity of a compound's absorption and emission spectra to solvent polarity (solvatochromism) and pH (halochromism) is another key research area. Diphenylamine-based azo dyes, for example, exhibit significant shifts in their absorption spectra with changes in solvent polarity or upon acidification. researchgate.net Investigating these properties in this compound could enable its use as a sensor for environmental polarity or acidity.

Integration into Multifunctional Material Systems for Synergistic Properties

The true potential of this compound may be realized when it is integrated as a functional unit within larger, multifunctional systems. The diphenylamine core offers electronic and stabilizing properties that can act in synergy with other components.

Polymer Composites : Diphenylamine and its derivatives have been incorporated into polymer matrices to create materials with combined functionalities. For example, a composite of copper and polydiphenylamine on nickel foam has demonstrated remarkable multifunctional capabilities as an electrocatalyst for water splitting and as a supercapacitor material. rsc.org Similarly, ternary nanocomposites using polydiphenylamine-2-carboxylic acid, magnetite nanoparticles, and carbon nanotubes have been developed, showcasing synergistic electrical and magnetic properties. researchgate.net Incorporating this compound into polymers could yield materials with enhanced antioxidant properties and novel electronic or energy storage capabilities. google.comresearchgate.net

Host Materials for OLEDs : Diphenylamine derivatives are excellent candidates for host materials in organic light-emitting diodes (OLEDs) due to their charge-transporting properties and high triplet energies. researchgate.net Terpyridine/diphenylamine derivatives have been successfully used as both highly efficient blue fluorescent emitters and as hosts for red phosphorescent emitters in OLEDs, achieving high external quantum efficiencies. researchgate.net The specific structure of this compound could be tuned to optimize its performance as a host or emitter in next-generation displays.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating materials discovery. Applying these methods to this compound can guide synthetic efforts and predict functionalities.

Quantum Mechanics Calculations : Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, photophysical properties, and reaction mechanisms of diphenylamine derivatives. researchgate.netchinesechemsoc.org DFT calculations can be used to predict properties like bond dissociation enthalpies to gauge antioxidant activity, or to understand the origins of chemoselectivity in synthetic reactions. researchgate.netrsc.org Recent work has combined DFT with machine learning to create Quantitative Structure-Activity Relationship (QSAR) models that can predict the properties of new diphenylamine derivatives before they are synthesized. researchgate.net

Simulating Structure-Property Relationships : Theoretical simulations can elucidate how structural modifications, such as changing the length or nature of the alkyl chain in this compound, impact material performance. acs.orgacs.org For example, simulations have shown how managing the π-conjugated system in carbazole-diphenylamine derivatives can modulate hole mobility for better performance in perovskite solar cells. acs.orgacs.org Such predictive modeling provides a reliable strategy for molecular design, saving significant time and resources in the lab. acs.org

Table 2: Application of Theoretical Models in Diphenylamine Research

| Modeling Technique | Predicted Property / Insight | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic energy levels (HOMO/LUMO), reaction barriers, photophysical properties. chinesechemsoc.orgrsc.org | Predicting optical properties, guiding synthetic pathway design. |

| QSAR Models | Antioxidant activity, partition coefficients. researchgate.net | Designing derivatives with enhanced stabilizing properties. |

| Molecular Dynamics (MD) | Charge transport, interfacial interactions, molecular conformation. acs.org | Simulating performance in electronic devices like solar cells and OLEDs. |

High-Throughput Screening Methodologies for Derivative Discovery and Optimization

To efficiently explore the vast chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are essential. wikipedia.org These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds.

Combinatorial Synthesis : The core structure of this compound is amenable to combinatorial approaches. By systematically varying the substituents on the phenyl rings or altering the ester group, vast libraries of derivatives can be generated. pressbooks.pub This can be achieved using solid-phase synthesis techniques, where compounds are built on polymer beads, allowing for efficient, parallel reaction sequences. studycorgi.comacs.org

Rapid Screening Assays : The development of HTS is crucial for analyzing the large libraries produced by combinatorial synthesis. acs.org For example, novel screening protocols using fluorescent indicators and circular dichroism have been developed to rapidly determine the concentration and enantiomeric excess of chiral amines. nih.govnih.gov Such assays can screen hundreds of samples in minutes, dramatically accelerating the discovery of derivatives with optimized properties for specific applications, such as catalysis or drug development. nih.govajgreenchem.com

Q & A

Q. What techniques validate the reproducibility of spectral data across different research groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.